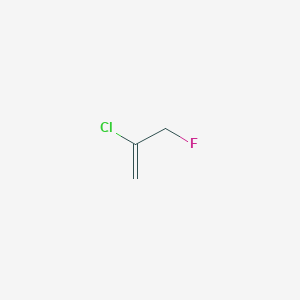

2-Chloro-3-fluoroprop-1-ene

Descripción

Contextualization of Halogenated Alkenes in Contemporary Chemical Research

Halogenated alkenes, or haloalkenes, are a class of organic compounds characterized by the presence of at least one carbon-carbon double bond and one or more halogen atoms. iitk.ac.in The introduction of halogens (fluorine, chlorine, bromine, iodine) into an alkene framework significantly alters the molecule's electronic properties and reactivity. iitk.ac.in Due to the difference in electronegativity between carbon and halogen atoms, the carbon-halogen bond is polarized, making the molecule more reactive than its non-halogenated counterparts. This enhanced reactivity makes haloalkenes versatile intermediates in a wide array of chemical transformations.

These compounds are integral to numerous areas of chemical synthesis. They participate in various reactions, including nucleophilic substitutions, addition reactions, and metal-catalyzed cross-coupling reactions. iitk.ac.injst.go.jp For instance, palladium-catalyzed reactions, such as the Heck and Suzuki couplings, frequently employ haloalkenes to form new carbon-carbon bonds, a fundamental process in constructing complex molecular architectures. chegg.comslideshare.net The products derived from these reactions have broad applications, finding use in the development of pharmaceuticals, agrochemicals, and advanced materials like polymers and plastics.

Rationale for Focused Investigation of 2-Chloro-3-fluoroprop-1-ene

The focused investigation of this compound (Table 1) stems from its unique structural features as a difunctionalized alkene. Possessing both a chlorine and a fluorine atom, it offers multiple sites for chemical modification. The chlorine atom, being a better leaving group than fluorine in nucleophilic substitution reactions, allows for selective functionalization. This reactivity makes it a valuable synthon for introducing the 2-fluoroallyl moiety into various molecular scaffolds.

A significant area of research has been its use as a precursor in the synthesis of fluorinated analogs of biologically active natural products. mdpi.commdpi.comresearchgate.net For example, it is a commercially available starting material for the synthesis of fluorinated organosulfur compounds similar to those found in garlic. mdpi.commdpi.comcitedrive.com This is achieved by reacting this compound with nucleophiles like potassium thioacetate (B1230152) or the amino acid L-cysteine, where the nucleophile displaces the chlorine atom. mdpi.commdpi.com The ability to selectively introduce fluorine into such molecules is of high interest as fluorine substitution can dramatically alter a molecule's biological properties.

| Property | Value | Source |

|---|---|---|

| CAS Number | 32804-07-2 | synquestlabs.comapolloscientific.co.ukbldpharm.comsynquestlabs.com |

| Molecular Formula | C3H4ClF | biomall.in |

| Molecular Weight | 94.51 g/mol | biomall.innih.gov |

| Synonyms | 2-Chloroallyl fluoride (B91410), 2-Chloroprop-2-en-1-yl fluoride | synquestlabs.com |

Current Research Landscape and Definitive Research Objectives for this compound

The current research landscape for this compound is primarily centered on its application as a versatile building block in synthetic organic chemistry. Researchers are actively exploring its reactivity to construct complex and novel fluorinated molecules that are otherwise difficult to access. A key objective is to leverage its distinct reactivity to synthesize compounds with potential applications in medicinal chemistry and materials science.

Detailed research findings show its successful use in synthesizing fluorinated versions of allicin (B1665233) and related garlic-derived compounds. mdpi.comcitedrive.com The synthetic route typically involves an initial nucleophilic substitution, followed by further chemical transformations (Table 2). For example, reaction with potassium thioacetate yields an intermediate that can be converted to 1,2-bis(2-fluoroallyl)disulfane, which upon oxidation produces difluoroallicin. mdpi.com Similarly, reaction with L-cysteine produces S-2-fluoro-2-propenyl-l-cysteine. mdpi.com

Furthermore, the dienophilic nature of the double bond in such fluorinated alkenes opens up possibilities for their use in cycloaddition reactions, such as the Diels-Alder reaction, to create cyclic and heterocyclic structures. iitk.ac.inlibretexts.org Research has shown that transient species derived from this compound precursors can be trapped in [4+2] cycloadditions to form dihydrothiopyrans. mdpi.com Future research objectives include expanding the scope of its reactions with a wider range of nucleophiles, exploring its potential in metal-catalyzed cross-coupling reactions, and investigating its utility in various cycloaddition pathways to generate novel molecular frameworks. jst.go.jpresearchgate.netlibretexts.orgacs.org

| Reactant | Key Reagents | Major Product | Reaction Type | Source |

|---|---|---|---|---|

| This compound | Potassium thioacetate | S-(2-Fluoroallyl)ethanethioate | Nucleophilic Substitution | mdpi.commdpi.com |

| This compound | L-cysteine, Ammonium hydroxide | S-2-Fluoro-2-propenyl-l-cysteine | Nucleophilic Substitution | mdpi.com |

| Difluoroallicin (derived from this compound) | Heat (80 °C) | 5-Fluoro-3-(1-fluorovinyl)-3,4-dihydro-1,2-dithiin | Thermal Rearrangement/Dimerization | mdpi.com |

| 2-Fluorothioacrolein (transient, from this compound derivative) | Ethyl acrylate | Fluoro-5,6-dihydro-4H-thiopyrans | [4+2] Cycloaddition (Diels-Alder) | mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-fluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF/c1-3(4)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVSNYBYAYMMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660108 | |

| Record name | 2-Chloro-3-fluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32804-07-2 | |

| Record name | 2-Chloro-3-fluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Chloro 3 Fluoroprop 1 Ene

Established Synthetic Pathways to 2-Chloro-3-fluoroprop-1-ene Precursors

The synthesis of this compound often proceeds through multi-step sequences involving polychlorinated and fluorinated propane or propene precursors. A common strategic approach involves the dehydrochlorination of a saturated precursor like 1,2-dichloro-3-fluoropropane. The synthesis of this key precursor can be accomplished through various established routes.

One potential pathway begins with commercially available materials such as 2,3-dichloroprop-1-ene. This starting material can be reacted with hydrogen fluoride (B91410) to produce 1,2-dichloro-2-fluoropropane. google.com Subsequent transformations would then be required to rearrange the halogen pattern to achieve the desired 1,2-dichloro-3-fluoropropane structure.

Another generalized approach for similar compounds involves the vapor-phase fluorination of polychlorinated propenes. For instance, the synthesis of the related compound 2-chloro-3,3,3-trifluoropropene often utilizes precursors such as 1,1,2,3-tetrachloropropene or 1,1,1,2,3-pentachloropropane, which are reacted with hydrogen fluoride over a catalyst. google.com This highlights a general strategy in fluorochemical manufacturing: the controlled replacement of chlorine atoms with fluorine on a hydrocarbon backbone.

A more direct precursor pathway involves the controlled dehydrochlorination of 1,2,3-trichloropropane to yield 2,3-dichloroprop-1-ene, which can then be selectively fluorinated. chemicke-listy.cz The dehydrochlorination of polychlorinated alkanes, such as 1,1,1,3,3-pentachloropropane, is a well-documented method for producing tetrachloropropene isomers, which are themselves precursors to fluorinated propenes. researchgate.net The choice of base and solvent is critical in directing the regioselectivity of the elimination reaction.

Utilization of this compound as a Key Synthon for Fluorinated Compounds

The distinct reactivity of the double bond and the two different halogen atoms makes this compound a versatile synthon for introducing the fluoroallyl moiety into larger molecules. This is particularly valuable in the synthesis of agrochemicals and pharmaceuticals, where the incorporation of fluorine can significantly modify a molecule's biological activity.

Regioselective Functionalization Strategies

The structure of this compound allows for targeted reactions at different positions. The carbon-chlorine bond and the carbon-fluorine bond exhibit different reactivities, and the double bond can undergo various addition reactions.

Research has demonstrated its use in substitution reactions where the chlorine is displaced by a nucleophile. For example, this compound has been used in the synthesis of N-benzyl allylamines. In a reaction with benzyl amine in the presence of potassium carbonate and acetonitrile, the amine selectively displaces the chlorine atom to form N-benzyl-N-(2-fluoroallyl)amine. semanticscholar.org

The molecule can also participate in cycloaddition reactions. Nitrile imines, generated in situ from hydrazonyl chlorides, can undergo a [3+2] cycloaddition with the double bond of a fluorinated alkene. This type of reaction, applied to this compound, would lead to the regioselective formation of complex heterocyclic structures containing a fluoromethyl group adjacent to a chloromethyl group on the ring. mdpi.com

Stereoselective Introduction of Fluorine and Chlorine

While this compound itself is achiral, it serves as a starting point for creating stereogenic centers containing both fluorine and chlorine. The development of catalytic methods for the stereodivergent synthesis of olefins bearing a fluoro-chloro terminus is an area of active research. nih.gov Such strategies allow for the creation of either E or Z isomers of more complex trisubstituted fluoro-alkenes.

One advanced approach involves a tandem fluorination-desulfonation sequence on alkyl triflones, which can produce monofluoroalkenes with excellent stereoselectivity. rsc.org Although not directly a reaction of this compound, this methodology is part of the broader effort to control the stereochemistry of fluorinated alkenes. Similarly, Julia-Kocienski olefination reactions using fluorinated sulfones have been developed to synthesize conjugated fluoro enynes with high E-stereoselectivity. nih.gov These methods underscore the importance of controlling stereochemistry in modern organofluorine synthesis, a principle that can be extended to reactions involving synthons like this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of halogenated propenes requires careful control over catalysts, solvents, and temperature to maximize product yield and selectivity while minimizing unwanted side reactions.

Catalyst Development in Propene Synthesis

Catalysis is central to the efficient synthesis of fluorinated propenes. In related industrial processes, vapor-phase fluorination reactions are commonly employed, using catalysts to facilitate the exchange of chlorine for fluorine.

Chromium-based Catalysts: Chromium oxides (Cr₂O₃) are widely used catalysts for the vapor-phase fluorination of chlorocarbons. google.comresearchgate.net For the synthesis of 2-chloro-3,3,3-trifluoropropene from tetrachloropropene and hydrogen fluoride, a Cr₂O₃ catalyst is effective. patsnap.com The performance of these catalysts, including activity and longevity, can be influenced by preparation methods and calcination temperatures. researchgate.net

Activated Carbon Catalysts: For dehydrochlorination reactions, activated carbon has been explored as a catalyst. This can be an effective alternative for eliminating hydrogen chloride from saturated precursors to form the desired alkene.

Phase-Transfer Catalysts: In liquid-phase reactions, phase-transfer catalysts can be highly effective for dehydrochlorination, offering high yields and simplified operational procedures.

Below is a table summarizing catalyst systems used in related haloalkene syntheses.

| Catalyst System | Reaction Type | Precursor(s) | Target Product (Example) | Reference |

| Chromium Oxide (Cr₂O₃) | Vapor-Phase Fluorination | 1,1,2,3-Tetrachloropropene, HF | 2-Chloro-3,3,3-trifluoropropene | google.compatsnap.com |

| Activated Carbon | Dehydrochlorination | 1,1-dichloro-3,3,3-trifluoropropane | 3-chloro-3,3-difluoroprop-1-ene | |

| Phase-Transfer Catalyst | Dehydrochlorination | 1,1-dichloro-3,3,3-trifluoropropane | 3-chloro-3,3-difluoroprop-1-ene |

Influence of Solvents and Temperature on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that can dramatically affect the outcome of a synthesis, influencing reaction rates, selectivity, and yield.

For liquid-phase reactions such as nucleophilic substitution or dehydrochlorination, solvent polarity plays a key role. In the synthesis of N-benzyl-N-(2-fluoroallyl)amine from this compound, acetonitrile is used as the solvent, and the reaction is heated to 40°C to ensure a reasonable reaction rate. semanticscholar.org

In dehydrochlorination reactions to form tetrachloropropenes, polar aprotic solvents like amides are often used. It has been found that solvents with a molecular polarity index above a certain threshold (≥ 14.3 kcal/mol) are particularly conducive to the reaction, leading to near-quantitative conversion. researchgate.net

The following table illustrates the impact of reaction conditions on a representative alkylation reaction to form substituted triazoles, demonstrating how solvent choice affects yield and regioselectivity. mdpi.com

| Solvent | Base | Temperature | Total Yield (%) | Isomer Ratio (Major:Minor) |

| DMF | Na₂CO₃ | Room Temp | High | 83:17 |

| DMSO | Na₂CO₃ | Room Temp | High | 83:17 |

| EtOH | Na₂CO₃ | Room Temp | Good | 70:30 |

| H₂O | Na₂CO₃ | Room Temp | Good | 60:40 |

As shown, polar aprotic solvents like DMF and DMSO provide not only high yields but also superior regioselectivity compared to protic solvents like ethanol and water. mdpi.com Temperature control is also crucial; for instance, low-temperature LHMDS-mediated olefination reactions have been shown to result in higher stereoselectivity compared to reactions run at higher temperatures with other bases. nih.gov

Emerging Synthetic Strategies for this compound Derivatives

The development of novel and efficient synthetic methodologies for the preparation of functionalized this compound derivatives is a growing area of interest in organic chemistry. These derivatives are valuable building blocks for the synthesis of complex molecules in various fields, including pharmaceuticals and materials science. Emerging strategies are moving beyond traditional methods, focusing on catalytic processes that offer greater control over stereochemistry and allow for the introduction of a wide range of functional groups. Key among these are cross-coupling reactions, stereodivergent synthesis via cross-metathesis, and innovative cycloaddition reactions.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have become powerful tools for the synthesis of complex organic molecules. These methods are now being applied to the synthesis of derivatives of halogenated propenes. The reactivity of the carbon-halogen bonds in this compound allows for selective functionalization. For instance, multi-halogenated fluorovinyl ethers, which are structurally related to this compound, have been successfully used in Suzuki-Miyaura and Sonogashira cross-coupling reactions to produce a variety of fluoroalkenes and fluoroenynes. nih.gov The unique electronic properties conferred by the fluorine and chlorine atoms can influence the reactivity of the double bond and the adjacent C-Cl bond, enabling regioselective introduction of aryl, alkyl, and alkynyl groups.

Research into the Sonogashira cross-coupling of multi-halogenated alkenes has demonstrated the ability to create highly functionalized enyne structures. beilstein-journals.org These reactions typically proceed smoothly under mild conditions, catalyzed by palladium complexes, to yield products with significant potential for further molecular transformations. beilstein-journals.org

| Reaction Type | Catalyst | Substrates | Product Type | Key Features |

| Suzuki-Miyaura | Palladium complexes | This compound derivatives, Boronic acids/esters | Aryl/Alkyl substituted derivatives | Formation of C-C bonds, broad substrate scope |

| Sonogashira | Palladium and Copper complexes | This compound derivatives, Terminal alkynes | Alkynyl substituted derivatives | Formation of C-C triple bonds, synthesis of enynes |

Stereodivergent Synthesis via Cross-Metathesis

Control over the stereochemistry of the double bond is crucial in the synthesis of bioactive molecules and advanced materials. Olefin metathesis has emerged as a versatile and powerful strategy for the formation of carbon-carbon double bonds. A notable advancement is the development of a catalytic strategy for the stereodivergent synthesis of trisubstituted olefins bearing both a fluorine and a chlorine atom. nih.gov This has been achieved through cross-metathesis between two trisubstituted olefins, one of which is a commercially available trihaloalkene. nih.gov

This methodology allows for the selective synthesis of either the E or Z isomer of the target fluoro-chloro alkene, providing access to a wide range of stereochemically defined building blocks. The subsequent functionalization of the chloro group via cross-coupling reactions further expands the molecular diversity that can be achieved. nih.gov This approach has been successfully applied to synthesize a variety of functionalized trisubstituted chloro,fluoro-alkenes in high yields and with excellent stereoselectivity. nih.gov

| Metathesis Type | Catalyst | Reactants | Product Feature | Significance |

| Cross-Metathesis | Ruthenium-based catalysts | Substituted alkene and a trihaloalkene | Stereodefined (E or Z) trisubstituted chloro,fluoro-alkene | Access to specific stereoisomers for biological and material applications |

Novel Cycloaddition Reactions

Cycloaddition reactions offer a direct route to the construction of cyclic and heterocyclic systems. The double bond in this compound and its derivatives can act as a dienophile or a dipolarophile in various cycloaddition reactions. For instance, the trapping of transient 2-fluorothioacrolein with dienophiles represents a novel synthetic route to 5- and 6-substituted 3-fluoro-5,6-dihydro-4H-thiopyrans. researchgate.net This strategy highlights the potential of using derivatives of this compound to generate reactive intermediates for cycloaddition reactions.

These reactions can lead to the formation of complex ring systems containing both fluorine and chlorine atoms, which are of interest for their potential biological activities. The development of new cycloaddition strategies involving fluorinated building blocks is an active area of research.

| Cycloaddition Type | Reactants | Product | Potential Applications |

| Diels-Alder | This compound derivative (as dienophile), Diene | Substituted cyclohexene derivative | Synthesis of complex cyclic molecules |

| [3+2] Cycloaddition | This compound derivative (as dipolarophile), 1,3-Dipole | Five-membered heterocyclic derivative | Synthesis of novel heterocyclic compounds |

Chemical Reactivity and Mechanistic Elucidation of 2 Chloro 3 Fluoroprop 1 Ene Transformations

Nucleophilic Substitution Reactions of 2-Chloro-3-fluoroprop-1-ene

Kinetics and Thermodynamics of Halogen Exchange

Detailed kinetic and thermodynamic parameters for the halogen exchange reactions of this compound are not extensively documented. However, general principles of halogen exchange reactions suggest that the process would be reversible, with the position of the equilibrium depending on the relative nucleophilicity and concentration of the halide ions, as well as the nature of the solvent. For instance, in the presence of a fluoride (B91410) salt, the exchange of the chlorine atom for a fluorine atom could occur, leading to 2,3-difluoroprop-1-ene. The rate of this exchange would be influenced by the strength of the carbon-chlorine bond, which is weakened by the allylic nature of the substrate, and the stability of the transition state.

Reactivity with Diverse Nucleophiles and Substituent Effects

The presence of both chlorine and fluorine substituents on the propene backbone significantly modulates its reactivity towards various nucleophiles. The electron-withdrawing inductive effect of both halogens is expected to decrease the electron density of the double bond, but more importantly, it influences the electrophilicity of the carbon atoms. The chlorine atom at the C2 position is allylic and is thus more susceptible to nucleophilic attack than a vinylic halide.

The fluorine atom at the C3 position exerts a strong inductive effect, which can influence the rate and regioselectivity of nucleophilic attack. This effect can stabilize the transition state of an S(_N)2 reaction at the C2 position. The reactivity with a range of nucleophiles, such as amines, thiols, and alkoxides, would be expected to follow the general trends of S(_N)2 reactions, with stronger, less sterically hindered nucleophiles reacting more rapidly.

| Nucleophile | Expected Product | Mechanistic Pathway |

| Hydroxide (OH⁻) | 2-fluoro-1-propen-2-ol | S(_N)2 |

| Cyanide (CN⁻) | 3-fluoro-2-cyanoprop-1-ene | S(_N)2 |

| Thiolate (RS⁻) | 2-alkylthio-3-fluoroprop-1-ene | S(_N)2 |

| Amine (RNH₂) | N-(2-fluoro-1-propen-2-yl)amine | S(_N)2 |

Electrophilic Addition Reactions to the Alkene Moiety of this compound

The alkene moiety of this compound is susceptible to electrophilic addition reactions. The regioselectivity and the stability of the resulting carbocation intermediates are key factors governing the outcome of these transformations. The presence of the electron-withdrawing chloro and fluoro substituents deactivates the double bond towards electrophilic attack compared to propene itself.

Markovnikov vs. Anti-Markovnikov Selectivity Studies

The addition of an electrophile, such as a proton from a hydrohalic acid (HX), to the double bond of this compound can theoretically lead to two different carbocations. According to Markovnikov's rule, the electrophile (H⁺) will add to the carbon atom that bears the greater number of hydrogen atoms, which in this case is C1. masterorganicchemistry.com This would lead to the formation of a more substituted and theoretically more stable carbocation at C2.

However, the strong electron-withdrawing inductive effects of the chlorine and fluorine atoms can significantly destabilize an adjacent carbocation. Therefore, the formation of the carbocation at C2 would be disfavored. This could lead to a deviation from the expected Markovnikov selectivity. Anti-Markovnikov addition, where the nucleophile adds to the less substituted carbon, might be observed under certain conditions, particularly in radical additions. study.comorganic-chemistry.org

Carbocation Stability and Rearrangement Pathways

The stability of the carbocation intermediate is a crucial determinant of the reaction pathway in electrophilic additions. unizin.org For this compound, the initial protonation of the double bond can lead to two possible carbocations:

Carbocation A: A secondary carbocation at C2, adjacent to the chlorine and the fluoromethyl group.

Carbocation B: A primary carbocation at C1, with the positive charge further from the electron-withdrawing groups.

The stability of these carbocations is influenced by competing factors. While secondary carbocations are generally more stable than primary ones due to hyperconjugation and inductive effects from alkyl groups, the presence of the electronegative chlorine and fluorine atoms will significantly destabilize the adjacent positive charge in Carbocation A through a strong inductive effect. savemyexams.com Consequently, the energy difference between the primary and secondary carbocations may be less pronounced than in simple alkenes, and in some cases, the primary carbocation might be less destabilized.

Carbocation rearrangements, such as hydride or alkyl shifts, are common in electrophilic additions if a more stable carbocation can be formed. lumenlearning.compharmaguideline.com However, in the case of the carbocations derived from this compound, the potential for rearrangement to a more stable carbocation is limited due to the presence of the deactivating halogen substituents.

Radical Reactions and Their Mechanistic Implications

The double bond in this compound can also undergo radical addition reactions. These reactions are typically initiated by a radical species and proceed via a chain mechanism involving initiation, propagation, and termination steps. ucr.edu The regioselectivity of radical addition is often opposite to that of electrophilic addition, following an anti-Markovnikov pattern. organic-chemistry.org

In the propagation step, a radical (e.g., a bromine atom from the homolytic cleavage of HBr in the presence of peroxides) adds to the double bond. The addition will occur in a way that forms the more stable radical intermediate. The stability of carbon radicals follows the order: tertiary > secondary > primary. chemistrysteps.com

For this compound, the addition of a radical (X•) to the C1 carbon would generate a more substituted secondary radical at C2, which is stabilized by resonance with the adjacent chlorine atom. This radical can then abstract a hydrogen atom from H-X to form the final product and regenerate the X• radical, continuing the chain reaction. The presence of the fluoro substituent on the adjacent carbon will also influence the stability and reactivity of the radical intermediate through inductive effects.

| Reactant | Product |

| This compound | |

| 2,3-Difluoroprop-1-ene | |

| 2-Fluoro-1-propen-2-ol | |

| 3-Fluoro-2-cyanoprop-1-ene | |

| 2-Alkylthio-3-fluoroprop-1-ene | |

| N-(2-Fluoro-1-propen-2-yl)amine | |

| Propene | |

| Hydrohalic acid | |

| Bromine | |

| Hydrogen bromide |

Pericyclic Reactions Involving this compound

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful class of transformations in organic synthesis. The electronic structure of this compound, featuring a π-system influenced by two different halogen atoms, allows it to participate in several types of pericyclic reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.

Cycloaddition Reactions: As an alkene, this compound can function as the 2π-component (dipolarophile) in [3+2] dipolar cycloaddition reactions. uchicago.edu For instance, in a reaction with a nitrile N-oxide, it is expected to form a substituted isoxazoline (B3343090) ring system. The regioselectivity of such reactions is governed by the electronic and steric influences of the substituents on both the dipole and the dipolarophile. The electron-withdrawing nature of the chlorine and fluorine atoms polarizes the double bond, directing the nucleophilic terminus of the dipole to attack the C2 carbon. These reactions are valuable for the construction of five-membered heterocycles. nih.govnih.govrsc.org

Electrocyclic Reactions: While this compound itself does not undergo electrocyclization, it can be incorporated into a larger conjugated system, such as a substituted 1,3,5-hexatriene, which can then undergo a 6π-electrocyclic ring closure. researchgate.net The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules. For a thermal 6π-electron process, a disrotatory ring closure is predicted, where the termini of the conjugated system rotate in opposite directions. ucsb.edulibretexts.orgimperial.ac.uk The presence of the chloro and fluoro groups on the resulting cyclohexadiene ring would be determined by their position in the starting triene and the stereospecificity of the cyclization process. acs.org

Sigmatropic Rearrangements: Derivatives of this compound can be designed to undergo sigmatropic rearrangements. A notable example is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, such as the Claisen rearrangement. organic-chemistry.org If the hydroxyl group of an allylic alcohol derived from this compound were converted into a vinyl ether, the resulting structure would be poised for a Claisen rearrangement upon heating. This would involve the concerted reorganization of six electrons to form a new carbon-carbon bond, ultimately leading to a γ,δ-unsaturated carbonyl compound bearing the chloro and fluoro substituents at new positions. Such rearrangements are known to be highly stereospecific. nih.govnih.govresearchgate.net

Thermal Decomposition and Gas-Phase Kinetics of Halogenated Propenes

The study of gas-phase kinetics and thermal decomposition of halogenated propenes is crucial for understanding their stability, reaction mechanisms at elevated temperatures, and potential atmospheric fate. The decomposition of this compound is expected to be analogous to that of similar small halogenated alkenes.

The carbon-chlorine bond dissociation energy (BDE) is a key parameter in determining the thermal stability of this compound. The C-Cl bond in this molecule is a vinylic bond, meaning the chlorine is attached to an sp²-hybridized carbon of the double bond. Vinylic C-Cl bonds are significantly stronger than their counterparts in saturated alkyl chlorides. This increased strength is attributed to the greater s-character of the sp² orbital, which forms a shorter, stronger bond, and to resonance involving the chlorine lone pairs and the π-system, which imparts partial double-bond character to the C-Cl bond.

| Compound | Bond Type | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| 3-chloro-1-propene | Allylic C-Cl | 68 |

| 1-chloropentane | Alkyl C-Cl | 84 |

| Vinyl chloride | Vinylic C-Cl | ~88-95 (Homolytic) |

| This compound | Vinylic C-Cl | Estimated > 84 |

Data sourced from multiple references for comparison. The value for this compound is an estimate based on trends. chegg.com

Under thermal conditions, a primary decomposition pathway for many halogenated hydrocarbons is dehydrohalogenation, an elimination reaction that removes a hydrogen halide (HX). For this compound, two potential dehydrohalogenation pathways exist: dehydrochlorination (loss of HCl) and dehydrofluorination (loss of HF).

Due to the significantly higher bond strength of the C-F bond compared to the C-H and C-Cl bonds, dehydrochlorination is the more kinetically and thermodynamically favorable process. The mechanism typically proceeds via a unimolecular elimination (E1) pathway at high temperatures in the gas phase.

The regioselectivity of dehydrochlorination depends on which proton is abstracted. The molecule contains vinylic protons on C1 and allylic protons on C3. The allylic C-H bonds on the -CH₂F group are weaker and the protons are more acidic than the vinylic protons due to the stability of the resulting allylic radical or anion. Therefore, the preferential elimination of HCl will involve a proton from C3.

Predicted Major Product: Abstraction of a proton from C3 and elimination of the C2 chlorine leads to the formation of 1-fluoro-1-propyne .

Predicted Minor/Unlikely Product: Abstraction of a vinylic proton from C1 is less favorable and would lead to a highly strained cyclic allene (B1206475) or fluoroallene.

This prediction is consistent with studies of similar compounds where dehydrohalogenation yields acetylenic products. google.com

Domino Reactions and Cascade Processes with this compound Derivatives

Domino or cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, offer an efficient strategy for building molecular complexity. The diverse functional handles on this compound make its derivatives suitable substrates for such processes.

Derivatives of this compound can participate in cascade reactions initiated by a nucleophile. The electron-deficient nature of the double bond allows for a conjugate addition (Michael addition) of a nucleophile. This can be followed by an elimination step.

A plausible domino sequence involves:

Nucleophilic Addition: A soft nucleophile (e.g., a thiol or an enolate) adds to the C3 position of the double bond. This is an Sₙ2' type reaction, where the nucleophile attacks the allylic position, causing a shift of the double bond and displacement of the chloride leaving group.

Product Formation: This sequence results in the formation of a new, more complex alkene, where the nucleophile is attached to the C3 position and the double bond has migrated to the C1-C2 position, with the fluorine atom now being vinylic.

This sequence transforms the starting material in a single synthetic operation, building a new C-Nu bond and rearranging the molecular skeleton.

Allenes and acetylenes are valuable intermediates in organic synthesis. Derivatives of this compound can serve as precursors to these functional groups through carefully designed cascade reactions. For example, dehydrohalogenation can lead directly to acetylenes, as discussed previously.

Furthermore, the synthesis of fluorinated allenes is an area of active research. One potential pathway could involve the reaction of a this compound derivative with an organometallic reagent. A subsequent elimination or rearrangement could then generate a fluoroallene. For instance, methods for synthesizing allenes from vinyl bromides have been developed, suggesting that the vinylic chloride in this molecule could potentially undergo similar transformations under palladium or copper catalysis. chemrxiv.orgnih.gov A reaction sequence could involve an initial coupling reaction at the C2 position, followed by a base-induced elimination to furnish a substituted fluoroallene. organic-chemistry.orgorganic-chemistry.org

Isomerization and Rearrangement Studies of this compound Analogues

The study of isomerization and rearrangement reactions of this compound and its analogues is crucial for understanding their chemical behavior and for developing synthetic routes to novel fluorinated compounds. These transformations can be induced by various means, including thermal, photochemical, and catalytic methods, leading to a diverse range of structural isomers. Research in this area often focuses on elucidating the underlying reaction mechanisms, which can involve complex pericyclic, radical, or ionic pathways.

One significant area of investigation involves the vinylcyclopropane (B126155) rearrangement, a thermally induced ring expansion of vinyl-substituted cyclopropanes to form cyclopentenes. wikipedia.orgresearchgate.net Studies on analogues such as 1,1-dichloro-2-vinylcyclopropane (B3334376) have shown that these compounds undergo rearrangement at high temperatures to yield substituted cyclopentene (B43876) derivatives. wikipedia.orgnih.gov This suggests that analogous structures of this compound containing a vinylcyclopropane moiety could undergo similar transformations. The mechanism of the vinylcyclopropane rearrangement is complex and can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a two-step diradical-mediated process. wikipedia.org The operative mechanism is highly dependent on the specific substrate and reaction conditions.

Table 1: Thermal Rearrangement of a Vinylcyclopropane Analogue

| Reactant | Conditions | Product | Reference |

| 1,1-dichloro-2-vinylcyclopropane | Pyrolysis (>400 °C) | 2-Chlorocyclopentadiene | acs.org |

Photochemical methods also offer a powerful tool for inducing isomerization and rearrangements in halogenated propenes. Sigmatropic rearrangements, which involve the migration of a σ-bond within a π-system, are a key class of pericyclic reactions that can be initiated by ultraviolet (UV) irradiation. wikipedia.orglibretexts.org For instance, photochemical wikipedia.orgrsc.org sigmatropic hydrogen shifts are known to occur in alkenes. stereoelectronics.org More relevant to fluorinated compounds, the photochemical isomerization of perfluoroindene to perfluoroisoindene proceeds via a sigmatropic migration of a fluorine atom. rsc.org This precedent suggests that this compound analogues could undergo similar photo-induced rearrangements involving the migration of a halogen atom or another substituent. These reactions are governed by Woodward-Hoffmann rules, which predict the stereochemical outcome based on the electronic structure of the molecule in its ground or excited state. wikipedia.org

Lewis acid catalysis represents another important avenue for promoting rearrangements in halogenated alkenes. wikipedia.orgnih.gov Lewis acids can activate the molecule by coordinating to a halogen atom or the double bond, facilitating skeletal reorganizations that might not be accessible under thermal or photochemical conditions. For example, the Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated ketones can be catalyzed by Lewis acids under milder conditions than the traditional strong acid catalysis. wikipedia.org While direct studies on this compound are limited, the general principles of Lewis acid catalysis suggest that analogues of this compound could undergo a variety of rearrangements, such as allylic shifts or more complex skeletal isomerizations.

Table 2: Examples of Rearrangement Reactions in Analogous Systems

| Reaction Type | Reactant Class | Conditions | Product Class | Mechanistic Notes | Reference |

| Vinylcyclopropane Rearrangement | Dichlorovinylcyclopropanes | Thermal | Dichlorocyclopentenes | Can proceed via diradical or pericyclic mechanisms. | nih.gov |

| Sigmatropic Rearrangement | Perfluoroindene | Photochemical (UV) | Perfluoroisoindene | Involves a sigmatropic fluorine shift. | rsc.org |

| Lewis Acid-Catalyzed Rearrangement | Propargyl Alcohols | Lewis Acid (e.g., Ru-, Ag-based catalysts) | α,β-Unsaturated Ketones/Aldehydes | Milder alternative to strong acid catalysis. | wikipedia.org |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro 3 Fluoroprop 1 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-Chloro-3-fluoroprop-1-ene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed map of the chemical environment of each nucleus, while multi-dimensional techniques would confirm the connectivity between atoms.

¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Mapping

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the geminal vinyl protons (=CH₂) and the methylene (B1212753) protons (-CH₂F). The vinyl protons would likely appear as two separate signals due to their different chemical environments relative to the chlorine atom. These signals would be further split by geminal coupling to each other and by vicinal coupling to the methylene protons. The methylene protons, being adjacent to an electronegative fluorine atom, would appear as a doublet due to coupling with the fluorine atom, and this doublet would be further split into a triplet by coupling with the two vinyl protons.

The ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms in the molecule. The olefinic carbons (=CH₂ and =CCl) would resonate in the typical downfield region for sp² hybridized carbons, with the carbon atom bonded to chlorine appearing at a higher chemical shift. The methylene carbon (-CH₂F) would be influenced by the attached fluorine, resulting in a characteristic chemical shift and a large one-bond carbon-fluorine coupling constant.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. A single resonance would be expected for the fluorine atom in the -CH₂F group. The signal would be split into a triplet due to coupling with the adjacent methylene protons.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (=CH₂) | 5.5 - 6.5 | Doublet of doublets | ²JHH, ³JHH |

| ¹H (=CH₂) | 5.5 - 6.5 | Doublet of doublets | ²JHH, ³JHH |

| ¹H (-CH₂F) | 4.5 - 5.5 | Doublet of triplets | ²JHF, ³JHH |

| ¹³C (=CH₂) | 115 - 125 | Triplet | ¹JCH |

| ¹³C (=CCl) | 125 - 135 | Singlet | - |

| ¹³C (-CH₂F) | 80 - 90 | Doublet | ¹JCF |

| ¹⁹F (-CH₂F) | -210 to -230 | Triplet | ²JHF |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the molecular structure of this compound, multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Cross-peaks would be expected between the two geminal vinyl protons and between each vinyl proton and the methylene protons, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and their directly attached carbon atoms. It would show correlations between the vinyl proton signals and the =CH₂ carbon signal, and between the methylene proton signal and the -CH₂F carbon signal.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.

Comprehensive Assignment of Vibrational Modes

The FTIR and Raman spectra of this compound would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. A comprehensive assignment of these modes is crucial for structural confirmation.

Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| =C-H stretching | 3050 - 3150 | Medium | Medium |

| C-H stretching (-CH₂F) | 2950 - 3050 | Medium | Medium |

| C=C stretching | 1640 - 1680 | Medium | Strong |

| C-H bending (=CH₂) | 1400 - 1450 | Strong | Medium |

| C-H bending (-CH₂F) | 1300 - 1400 | Strong | Medium |

| C-F stretching | 1000 - 1100 | Strong | Weak |

| C-Cl stretching | 650 - 800 | Strong | Strong |

Conformational Analysis Through Vibrational Signatures

This compound can exist as different conformers due to rotation around the C-C single bond. The two primary conformers would be the syn (or cis) and anti (or trans) forms, where the C-F bond is syn-periplanar or anti-periplanar to the C=C double bond, respectively.

These conformers would have distinct vibrational signatures, particularly in the lower frequency "fingerprint" region of the spectrum. Differences in the C-F and C-Cl stretching and bending modes, as well as skeletal vibrations, could potentially be used to identify the presence of multiple conformers in a sample. By analyzing the temperature dependence of the relative intensities of these characteristic bands, it would be possible to determine the relative thermodynamic stabilities of the different conformers.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks at m/z values separated by two mass units, with the M⁺ peak being approximately three times more intense than the M+2 peak.

Electron ionization (EI) would likely induce fragmentation of the molecular ion. The fragmentation pathways would be dictated by the relative stabilities of the resulting carbocations and neutral fragments.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Identity |

| [C₃H₄ClF]⁺ | 94 | 96 | Molecular Ion |

| [C₃H₄F]⁺ | 59 | - | Loss of Cl radical |

| [C₂H₂Cl]⁺ | 61 | 63 | Loss of CH₂F radical |

| [C₃H₃Cl]⁺ | 74 | 76 | Loss of HF |

| [C₃H₄]⁺ | 40 | - | Loss of ClF |

The most probable fragmentation pathways would involve the cleavage of the C-Cl and C-C bonds, leading to the formation of stable allyl-type cations. The loss of a chlorine radical to form the [C₃H₄F]⁺ ion is a likely pathway. Another possibility is the loss of a fluoromethyl radical to form the [C₂H₂Cl]⁺ ion. Rearrangement reactions followed by the elimination of small neutral molecules such as HF or ClF could also contribute to the observed fragmentation pattern.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₃H₄ClF), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

The theoretical exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁹F). A key feature in the mass spectrum of a monochlorinated compound is the presence of a characteristic isotopic pattern for the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), two distinct peaks will be observed: the [M]⁺ peak corresponding to the molecule containing ³⁵Cl and the [M+2]⁺ peak for the molecule with ³⁷Cl. The intensity ratio of these peaks is approximately 3:1, providing a clear signature for the presence of a single chlorine atom. uni-saarland.dedocbrown.info

Table 1: Elemental Composition and Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄ClF |

| Isotope | ¹²C₃¹H₄³⁵Cl¹⁹F |

| Calculated Exact Mass ([M]⁺) | 93.99856 Da |

| Isotope | ¹²C₃¹H₄³⁷Cl¹⁹F |

| Calculated Exact Mass ([M+2]⁺) | 95.99561 Da |

This interactive table details the precise elemental composition data derived from HRMS.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound ([C₃H₄ClF]⁺˙) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a fingerprint for the molecule's structure.

The fragmentation of haloalkenes is typically governed by the cleavage of the carbon-halogen bonds, leading to the formation of stable carbocations. miamioh.edu For this compound, the most likely fragmentation pathways would involve the loss of the chlorine atom, as the C-Cl bond is weaker than the C-F bond. Subsequent or alternative fragmentations could include the loss of a fluorine atom or neutral molecules like HCl or HF.

Key Fragmentation Pathways:

Loss of Chlorine Radical: The most prominent fragmentation is expected to be the cleavage of the C-Cl bond, resulting in the formation of a [C₃H₄F]⁺ cation. docbrown.infomiamioh.edu

Loss of Fluorine Radical: Cleavage of the stronger C-F bond can also occur, yielding a [C₃H₄Cl]⁺ cation.

Loss of HCl: A rearrangement followed by the elimination of a neutral hydrogen chloride molecule can lead to a [C₃H₃F]⁺˙ radical cation.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion | Mass Loss | Predicted Fragment (m/z) |

|---|---|---|---|

| 94.00 | [C₃H₄F]⁺ | Cl | 59.03 |

| 94.00 | [C₃H₄Cl]⁺ | F | 75.00 |

This interactive table outlines the primary fragmentation pathways and resulting product ions expected in the MS/MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the carbon-carbon double bond (C=C). This double bond contains π electrons that can be excited to higher energy anti-bonding orbitals (π*).

The primary electronic transition observable for an alkene is the π → π* transition. For an isolated C=C double bond, this transition typically occurs in the far UV region, below 200 nm. The presence of halogen substituents (chloro and fluoro groups) on the molecule can influence the energy of this transition. These substituents can exert two opposing effects:

Inductive Effect (-I): As electronegative atoms, chlorine and fluorine withdraw electron density from the double bond, which can slightly alter the energy of the molecular orbitals.

Mesomeric Effect (+M): The lone pairs of electrons on the halogens can participate in resonance with the π system, potentially lowering the energy gap for the transition and shifting the absorption maximum (λmax) to a longer wavelength (a bathochromic shift).

Due to the electron-withdrawing nature of the halogens, the π-bond is generally less reactive towards electrophiles compared to simple alkenes. acs.org The specific λmax for this compound would be determined by the net electronic effect of both substituents.

X-ray Crystallography for Definitive Solid-State Molecular Structures of Derivatives

While X-ray crystallography is used to determine the structure of crystalline solids, this compound is a low-boiling-point liquid under standard conditions, making single-crystal X-ray diffraction of the parent compound challenging. However, this technique is invaluable for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of stable, crystalline derivatives. The study of fluorinated and chlorinated derivatives provides crucial insights into the steric and electronic effects of these halogens on molecular conformation and intermolecular interactions in the solid state. daneshyari.comnih.gov

For instance, analysis of related fluorinated propene derivatives reveals how the presence of fluorine influences crystal packing through various weak intermolecular interactions, such as C–H⋯F hydrogen bonds. daneshyari.com The crystal structure of a derivative provides unequivocal proof of its molecular structure and stereochemistry.

An example of a related fluorinated compound studied by X-ray crystallography is 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. nih.gov The crystallographic data for this molecule illustrates the type of precise structural information that can be obtained for a derivative.

Table 3: Representative Crystal Structure Data for a Fluorinated Propene Derivative

| Parameter | 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one nih.gov |

|---|---|

| Chemical Formula | C₁₁H₁₁FOS₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3513 (3) |

| b (Å) | 18.0063 (6) |

| c (Å) | 7.7371 (3) |

| β (°) | 100.179 (2) |

| Volume (ų) | 1144.31 (7) |

This interactive table presents crystallographic data for a representative derivative, showcasing the detailed structural parameters determined by X-ray diffraction.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |

| Hydrogen chloride |

Computational Chemistry and Quantum Mechanical Investigations of 2 Chloro 3 Fluoroprop 1 Ene

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. A typical DFT study of 2-Chloro-3-fluoroprop-1-ene would provide crucial information about its three-dimensional arrangement and stability.

Optimization of Molecular Geometries: Bond Lengths, Bond Angles, and Dihedral Angles

A geometry optimization using DFT would yield the most stable arrangement of atoms in the this compound molecule. This would include precise values for all bond lengths (e.g., C=C, C-C, C-H, C-Cl, C-F), bond angles (e.g., ∠Cl-C=C, ∠F-C-C), and dihedral angles, which describe the rotation around the single bonds. Without dedicated studies, these specific geometric parameters for this compound remain uncharacterized in the scientific literature.

Conformational Analysis and Energy Landscapes

Due to rotation around the C2-C3 single bond, this compound can exist in different spatial arrangements known as conformers. A computational analysis would explore the potential energy surface by systematically rotating this bond to identify the stable conformers (energy minima) and the transition states between them. This would result in an energy landscape, indicating the relative energies of each conformer and the energy barriers for their interconversion. Such a study would reveal the most likely shapes the molecule adopts at room temperature, which is critical for understanding its reactivity. Currently, no such conformational analysis for this compound has been published.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gaps and Electron Transfer Properties

The energies of the HOMO and LUMO, and the energy gap between them, are key indicators of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not available in the absence of computational studies.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used within DFT to predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. By analyzing the distribution of these functions across the atoms of this compound, one could identify which atoms are most susceptible to different types of chemical reactions. This detailed, atom-specific reactivity information is currently unknown.

Electrostatic Potential (MEP) Surface Analysis and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the charge distribution of a molecule. It helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. An MEP analysis of this compound would provide valuable insights into its intermolecular interactions and reactive behavior. However, no such analysis has been reported in the literature.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be validated against experimental data to confirm molecular structures and understand electronic properties. Density Functional Theory (DFT) is a commonly employed method for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. rsc.orgresearchgate.netnih.govresearchgate.netnih.gov Computational models calculate the isotropic shielding constants of nuclei, which are then converted to chemical shifts, typically by referencing to a standard like tetramethylsilane (TMS). For this compound, theoretical chemical shifts can be estimated based on the electronic environment of each nucleus.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H (on C1) | 5.5 - 6.5 | Doublet of Doublets | J(H-H), J(H-F) |

| H (on C1) | 5.5 - 6.5 | Doublet of Doublets | J(H-H), J(H-F) |

| H (on C3) | 4.5 - 5.5 | Doublet of Doublets | J(H-H), J(H-F) |

| C1 | 110 - 130 | Triplet | J(C-H) |

| C2 | 125 - 145 | Singlet | - |

| C3 | 80 - 100 | Doublet | J(C-F) |

Note: This table represents hypothetical data based on typical values for similar structural motifs and is intended for illustrative purposes. Actual values would require specific quantum chemical calculations.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. youtube.comnist.govlibretexts.org These frequencies correspond to the stretching and bending of bonds and provide a characteristic "fingerprint" of the molecule. For this compound, key vibrational modes would include C=C stretching, C-H stretching and bending, C-Cl stretching, and C-F stretching.

Interactive Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (alkene) | 3000 - 3100 | Medium |

| C=C Stretch | 1640 - 1680 | Medium |

| C-H Bend | 1350 - 1450 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Note: This table represents hypothetical data based on typical values for similar functional groups and is intended for illustrative purposes. Actual values would require specific quantum chemical calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are predicted by calculating the electronic transitions between molecular orbitals. youtube.commanchester.ac.ukpsu.edu For unsaturated compounds like this compound, the most significant transitions are typically the π → π* transitions associated with the carbon-carbon double bond. The presence of halogen substituents can influence the wavelength of maximum absorption (λmax).

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. scilit.comrsc.orgpatonlab.com This involves identifying reactants, products, intermediates, and, crucially, transition states.

Calculation of Activation Barriers and Reaction Pathways

By locating the transition state structure for a given reaction, the activation energy barrier can be calculated. nih.govresearchgate.netacs.orgpnas.org This provides quantitative insight into the feasibility and rate of a reaction. For this compound, potential reaction pathways for processes such as nucleophilic substitution or addition reactions could be modeled. For instance, the reaction with a nucleophile could proceed via an Sₙ2' mechanism, and the associated energy profile could be computationally determined.

Solvent Effects on Reaction Energetics

The surrounding solvent can significantly influence reaction energetics. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by using a polarizable continuum model (PCM). acs.orgpnas.org These models allow for the calculation of reaction profiles in different solvent environments, providing a more realistic prediction of reaction outcomes. For a polar molecule like this compound, solvent polarity would be expected to have a notable impact on the energetics of ionic reaction pathways.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules. nih.govacs.orgacs.orgfigshare.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational dynamics of this compound and its interactions with other molecules, such as solvents or reactants. This can reveal information about preferred conformations, diffusion, and the local structure of solutions.

Quantitative Structure-Reactivity Relationships (QSRR) and Computational Design

QSRR models aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. researchgate.net By calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) for a series of related compounds, a predictive model can be built. For this compound, QSRR could be employed to predict its reactivity in various reactions based on descriptors calculated from its optimized geometry and electronic structure. This approach is also valuable in the computational design of new molecules with desired reactivity profiles.

Environmental Dynamics and Degradation Pathways of 2 Chloro 3 Fluoroprop 1 Ene

Biodegradation Mechanisms in Environmental Compartments (Soil and Aquatic Systems)

Detailed scientific studies on the biodegradation of 2-chloro-3-fluoroprop-1-ene in soil and aquatic environments are notably scarce in publicly available literature. Consequently, a comprehensive understanding of its microbial transformation and metabolism remains to be elucidated.

Microbial Transformation and Metabolism

Specific microbial pathways for the transformation and metabolism of this compound have not been documented in peer-reviewed research. While microorganisms are known to degrade a wide array of halogenated organic compounds, the enzymatic systems and metabolic routes for this particular substance are yet to be identified. Research on other chlorinated and fluorinated propenes suggests that degradation could potentially be initiated by monooxygenase or dioxygenase enzymes, leading to the formation of unstable intermediates that can be further metabolized. However, without specific studies on this compound, this remains speculative.

Hydrolytic Degradation Products and Their Fate

Information regarding the hydrolytic degradation products of this compound under typical environmental conditions is not available in the current scientific literature. Hydrolysis can be a significant degradation pathway for some halogenated alkenes, potentially leading to the formation of alcohols, aldehydes, or carboxylic acids. The fate of such potential degradation products would depend on their own biodegradability and reactivity in the environment. The lack of empirical data for this compound prevents a definitive assessment of its hydrolytic degradation pathway and the subsequent environmental fate of any resulting products.

Abiotic Degradation Pathways in the Environment

Abiotic degradation processes, particularly in the atmosphere, are expected to be the primary mechanisms for the removal of this compound from the environment.

Photochemical Degradation in the Atmosphere (e.g., Reaction with Hydroxyl Radicals, Ozone)

While direct experimental data for this compound is limited, the atmospheric fate of structurally similar short-chain haloalkenes is primarily dictated by their reaction with photochemically generated hydroxyl (•OH) radicals and, to a lesser extent, ozone (O₃). The presence of a double bond in this compound makes it susceptible to attack by these atmospheric oxidants. The reaction with •OH radicals is typically the dominant removal process in the troposphere. The rate of this reaction would determine the atmospheric lifetime of the compound. For analogous compounds, these reactions lead to the formation of various degradation products, including phosgene, trifluoroacetyl chloride, and other halogenated carbonyls, which are then subject to further degradation or removal from the atmosphere through deposition.

Hydrolysis under Varied Environmental Conditions

As mentioned in section 7.1.2, there is a lack of specific experimental data on the hydrolysis of this compound under different environmental conditions (e.g., varying pH, temperature). The rate of hydrolysis for haloalkenes can be influenced by the position and nature of the halogen substituents. Without such data, it is not possible to provide a quantitative assessment of the importance of hydrolysis as an abiotic degradation pathway in aquatic environments.

Environmental Transport and Distribution Modeling

Remediation Strategies for Halogenated Alkene Contamination

Contamination of soil and groundwater by halogenated alkenes, including potentially this compound, poses significant environmental challenges due to their persistence and potential toxicity. A range of remediation strategies, categorized as in-situ (in place) and ex-situ (removed for treatment), have been developed to address such contamination. The selection of a specific strategy depends on site-specific conditions, the nature and concentration of the contaminant, and regulatory requirements.

In-Situ Remediation Technologies

In-situ techniques treat contaminants in the subsurface without excavation, which can be more cost-effective and less disruptive. mdpi.com

In-Situ Chemical Oxidation (ISCO): This technology involves injecting strong chemical oxidants into the contaminated area to destroy contaminants. wikipedia.orgny.gov Common oxidants include permanganate, persulfate, and hydrogen peroxide (often used in Fenton's reagent). frtr.govcrccare.comcascade-env.com These oxidants generate highly reactive radicals that can break down halogenated alkenes into less harmful compounds like carbon dioxide, water, and inorganic halides. ny.govcrccare.com ISCO is particularly effective for treating source zones with high contaminant concentrations. cascade-env.com

In-Situ Chemical Reduction (ISCR): ISCR involves the introduction of a reductant to degrade toxic organic compounds into less toxic forms. epa.gov This method can immobilize metals through adsorption or precipitation.

Bioremediation: This strategy utilizes microorganisms to degrade contaminants. epa.gov For halogenated compounds, enhanced anaerobic bioremediation is often employed, where the contaminants are used as electron acceptors in a process called reductive dechlorination. This can involve biostimulation (adding nutrients to encourage native microbial populations) or bioaugmentation (introducing specific contaminant-degrading microbes). While many chlorinated solvents are amenable to bioremediation, the presence of fluorine in this compound might present additional challenges for microbial degradation. nih.gov

In-Situ Thermal Treatment: These technologies use heat to destroy or remove contaminants. Methods include electrical resistance heating, steam-enhanced extraction, and conductive heating. The heat can volatilize the contaminants, which are then captured and treated at the surface.

Ex-Situ Remediation Technologies

Ex-situ methods involve the excavation of contaminated soil or pumping of groundwater for treatment above ground. mdpi.com

Thermal Desorption: Contaminated soil is heated in a rotary kiln to volatilize the contaminants, which are then treated in a gas phase. Temperatures for non-volatile halogenated compounds can reach up to 600°C. vito.be

Soil Washing: This technique uses water and sometimes chemical additives to scrub contaminants from the soil. The process separates the soil into different fractions, with the contaminants concentrated in a smaller volume for further treatment or disposal. vito.be

Bioreactors: Contaminated soil or groundwater is treated in a controlled, above-ground reactor where conditions are optimized for microbial degradation. mdpi.com This allows for greater control over the process compared to in-situ bioremediation.

Comparison of Remediation Strategies for Halogenated Alkene Contamination

| Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| In-Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants to destroy contaminants. wikipedia.org | Rapid and effective for source zones. cascade-env.com | Potential for mobilization of metals; can be costly. |

| Bioremediation | Use of microorganisms to degrade contaminants. epa.gov | Cost-effective and sustainable. | Can be slow; effectiveness depends on site conditions. |

| In-Situ Thermal Treatment | Application of heat to remove or destroy contaminants. | Effective for a wide range of contaminants. | High energy consumption and cost. |

| Ex-Situ Thermal Desorption | Heating excavated soil to volatilize and treat contaminants. vito.be | High treatment efficiency and reliability. | High cost due to excavation and energy use. |

| Soil Washing | Using liquids and mechanical processes to separate contaminants from soil. vito.be | Reduces the volume of contaminated material. | Generates contaminated wastewater that requires treatment. |

Management and Degradation of this compound in Laboratory Waste Streams

The management and degradation of laboratory waste containing this compound require careful handling to ensure the safety of personnel and protection of the environment. As a halogenated organic compound, it should be treated as hazardous chemical waste.

Waste Segregation and Collection

Proper segregation of laboratory waste is crucial. Waste streams containing this compound should be collected separately from non-halogenated organic solvents. nih.gov This is because the disposal methods and costs for halogenated and non-halogenated wastes often differ. Mixing them can lead to unnecessary treatment of the entire volume as the more hazardous (and expensive to treat) halogenated waste.

Waste containers must be appropriate for the chemical, properly labeled with the contents, and kept closed when not in use. nih.govumn.edu Storage should be in a well-ventilated area, away from incompatible materials.

Degradation and Disposal Methods

Standard laboratory practice dictates that chemical waste should not be disposed of down the drain or by evaporation. cornell.edu For halogenated compounds like this compound, several advanced techniques can be employed for their degradation prior to final disposal.

Advanced Oxidation Processes (AOPs): AOPs are highly effective for treating a wide range of organic pollutants in aqueous waste streams. mdpi.commdpi.com These processes generate highly reactive hydroxyl radicals that can mineralize organic compounds to carbon dioxide, water, and inorganic halides. mdpi.com Common AOPs include:

Ozonation (O₃)

UV/H₂O₂

Fenton and photo-Fenton processes

UV/persulfate oxidation nih.gov

The UV/persulfate process, for instance, has been shown to effectively mineralize fluorinated alcohols, with the resulting fluoride (B91410) ions being removed by adsorption. nih.gov

Incineration: High-temperature incineration is a common disposal method for halogenated organic waste. This process destroys the organic molecule, but it must be carried out in specialized facilities equipped with scrubbers to neutralize the acidic gases (such as hydrogen chloride and hydrogen fluoride) that are produced.

Chemical Treatment: Specific chemical reactions can be used to degrade halogenated compounds in waste streams. For example, dehalogenation can be achieved under certain conditions. The treatment of fluorinated compounds can sometimes allow for the recovery of fluoride, contributing to a circular chemical economy.

Management and Degradation of this compound Laboratory Waste

| Aspect | Procedure | Rationale |

|---|---|---|

| Segregation | Collect in separate, clearly labeled containers for halogenated organic waste. nih.gov | Avoids cross-contamination and ensures proper disposal, often at a different cost than non-halogenated waste. |

| Storage | Store in compatible, sealed containers in a ventilated area away from incompatible substances. umn.eduki.se | Prevents accidental release, reactions, and exposure. |

| Degradation | Advanced Oxidation Processes (AOPs) can mineralize the compound in aqueous solutions. mdpi.commdpi.com | Breaks down the hazardous organic molecule into simpler, less harmful substances. |

| Disposal | High-temperature incineration in a specialized hazardous waste facility. | Ensures complete destruction of the compound and management of hazardous byproducts. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.